molecular formula C7H12O2 B3415967 Methyl 4-methyl-2-pentenoate CAS No. 50652-78-3

Methyl 4-methyl-2-pentenoate

Cat. No.: B3415967
CAS No.: 50652-78-3
M. Wt: 128.17 g/mol
InChI Key: YVOAQDZUARKSRL-UHFFFAOYSA-N
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Description

Significance and Research Interest of Alpha,Beta-Unsaturated Esters in Organic Synthesis

Alpha,beta-unsaturated esters are widely recognized as versatile building blocks in organic synthesis due to their dual reactivity. fiveable.menih.govbeilstein-journals.org The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael reaction) to the β-carbon, providing chemists with a powerful tool for carbon-carbon and carbon-heteroatom bond formation. fiveable.me This reactivity is central to many named reactions in organic chemistry, including the Claisen condensation. fiveable.me

The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. fiveable.me This characteristic is fundamental to their utility in a wide array of synthetic transformations. Furthermore, the double bond can participate in various cycloaddition reactions and can be stereoselectively functionalized, offering pathways to a diverse range of molecular architectures. nih.gov The development of new synthetic methods for the stereoselective synthesis of α,β-unsaturated esters remains an active area of research, highlighting their continued importance. nih.govrsc.org Their applications span from the synthesis of natural products and pharmaceuticals to the creation of polymers and flavor compounds. google.comwikipedia.org

Historical Context and Evolution of Research on Methyl 4-methyl-2-pentenoate and Related Pentenoate Structures

The study of pentenoic acids and their esters, including this compound, is rooted in the broader history of organic synthesis and the exploration of unsaturated fatty acids. wikipedia.orghmdb.ca While simple pentenoic acids are not common in biological systems, their derivatives have found applications in various fields. wikipedia.org Early research focused on fundamental reactions and the characterization of these compounds.

Over time, research has evolved to harness the specific reactivity of substituted pentenoates for targeted applications. For instance, derivatives of pentenoic acid have been investigated for their potential biological activities. taylorandfrancis.comnih.gov The development of sophisticated analytical techniques has enabled a deeper understanding of the structure and reactivity of these molecules. nist.govresearchgate.net

Contemporary research on this compound and related structures is often driven by the need for efficient and selective synthetic methodologies. nih.govbeilstein-journals.orgorganic-chemistry.org This includes the development of catalytic processes for their synthesis and their use as key intermediates in the total synthesis of complex natural products. rsc.org The ongoing exploration of their chemical space continues to uncover new reactions and potential applications, ensuring their continued relevance in the field of organic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Registry Number50652-78-3 nist.govbiosynth.com
Molecular FormulaC7H12O2 nist.govbiosynth.com
Molecular Weight128.17 g/mol biosynth.com
Boiling Point74 °C biosynth.com
Density0.905 g/cm³ biosynth.com
Flash Point47 °C biosynth.com
InChIKeyYVOAQDZUARKSRL-SNAWJCMRSA-N nist.gov

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey SignalsReference
Mass Spectrometry (EI)m/z values can be found in the NIST WebBook. nist.gov
Predicted Collision Cross Section (CCS)[M+H]+: 129.09100 m/z, 126.9 Ų; [M+Na]+: 151.07294 m/z, 134.1 Ų uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methylpent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)4-5-7(8)9-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOAQDZUARKSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347502
Record name Methyl 4-methyl-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50652-78-3
Record name Methyl 4-methyl-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Synthesis of Methyl 4 Methyl 2 Pentenoate and Its Stereoisomeric Derivatives

Regioselective and Chemoselective Synthetic Routes to Methyl 4-methyl-2-pentenoate

Achieving regioselectivity and chemoselectivity is paramount in the synthesis of this compound to ensure the desired isomer is formed with high purity. This involves carefully controlling the reaction conditions to favor the formation of the double bond at the C2-C3 position and to selectively react at the desired functional groups.

Esterification Strategies for 4-Methyl-2-pentenoic Acid Derivatives

A primary route to this compound is through the esterification of 4-methyl-2-pentenoic acid. This reaction typically involves the use of methanol (B129727) in the presence of an acid catalyst. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

In a typical laboratory procedure, 4-methyl-2-pentenoic acid is reacted with methanol using a strong acid catalyst like sulfuric acid. The reaction is often heated under reflux to drive the equilibrium towards the formation of the ester. ukessays.com The progress of the reaction can be monitored using techniques such as infrared (IR) spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the ester.

Reactant 1Reactant 2CatalystProductRef.
4-Methyl-2-pentenoic acidMethanolSulfuric AcidThis compound ukessays.com
4-methyl-2-pentanolAcetic acidSulfuric Acid(1,3-dimethylbutyl) acetate (B1210297) ukessays.com

Olefination Reactions for the Formation of the Pentenoate Moiety

Olefination reactions provide a powerful alternative for constructing the carbon-carbon double bond of the pentenoate moiety with high stereo- and regioselectivity. The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for this purpose. conicet.gov.arresearchgate.net This reaction involves the use of a stabilized phosphonate (B1237965) ylide, which reacts with an aldehyde or ketone to form an alkene.

For the synthesis of this compound, the HWE reaction would typically involve the reaction of a phosphonate ester, such as trimethyl phosphonoacetate, with isobutyraldehyde. The stereochemical outcome of the HWE reaction can often be controlled by the choice of the phosphonate reagent and the reaction conditions, allowing for the selective synthesis of either the (E) or (Z) isomer of the α,β-unsaturated ester. researchgate.net For example, using Z-selective HWE reagents can favor the formation of the (Z)-isomer. researchgate.net

Another significant olefination method is the Wittig reaction. While classic Wittig reactions often yield mixtures of E/Z isomers, modifications such as the Schlosser modification can provide high E-selectivity. harvard.edu The Julia olefination and its modifications, like the Julia-Kocienski olefination, are also powerful tools for stereoselective alkene synthesis. wikipedia.org These reactions proceed through a β-hydroxysulfone intermediate, which is then reductively eliminated to form the alkene. wikipedia.org

Olefination ReactionKey ReagentsStereoselectivityRef.
Horner-Wadsworth-EmmonsStabilized phosphonate ylide, Aldehyde/KetoneGenerally E-selective, can be modified for Z-selectivity conicet.gov.arresearchgate.net
Wittig ReactionPhosphonium ylide, Aldehyde/KetoneVaries; can be selective with modifications harvard.edu
Julia-Kocienski OlefinationPhenyl sulfone, Aldehyde/Ketone, Reducing agentOften high E-selectivity wikipedia.org

Tandem Reactions and Cascade Processes in Synthesis

Tandem reactions, also known as cascade or domino reactions, offer an efficient approach to synthesizing complex molecules like this compound in a single pot. These reactions involve multiple bond-forming events occurring sequentially without the need for isolating intermediates, which can significantly improve atom economy and reduce waste.

One example of a tandem process relevant to the synthesis of unsaturated esters is the rhodium-catalyzed tandem hydrosilylation-intramolecular aldol (B89426) reaction. ucl.ac.uk While not directly applied to this compound in the provided literature, this methodology demonstrates the potential for creating complex cyclic structures from linear precursors containing both an aldehyde and an α,β-unsaturated ester moiety. Such a strategy could be adapted for the synthesis of functionalized derivatives of this compound.

Another relevant tandem process involves a Michael-initiated ring closure. acs.org This type of reaction, where a Michael addition is followed by an intramolecular cyclization, highlights the utility of tandem strategies in constructing cyclic compounds from acyclic α,β-unsaturated esters.

Stereoselective and Enantioselective Synthesis of this compound Analogues

The presence of a chiral center in analogues of this compound necessitates the use of stereoselective and enantioselective synthetic methods to obtain specific stereoisomers. These methods are crucial for applications in fields such as medicinal chemistry and materials science, where the biological activity or material properties can be highly dependent on the stereochemistry of the molecule.

Asymmetric Approaches to Chiral Precursors

The synthesis of enantiomerically pure or enriched analogues of this compound often relies on the preparation of chiral precursors through asymmetric reactions. One common strategy is the use of chiral auxiliaries. For instance, the SAMP-/RAMP-hydrazone method developed by Enders can be used to synthesize chiral ketones with high enantiomeric excess. researchgate.net These chiral ketones can then be further elaborated into the desired unsaturated ester analogues.

Another powerful approach is asymmetric catalysis. For example, the asymmetric α-aminoxylation of aldehydes catalyzed by L-proline, followed by a Z-selective Horner-Wadsworth-Emmons reaction, has been used to synthesize chiral γ-anilinoxy-Z-α,β-unsaturated esters. researchgate.net This demonstrates the potential for creating chiral centers at various positions relative to the ester functionality.

Asymmetric MethodKey FeatureExample ApplicationRef.
SAMP-/RAMP-Hydrazone MethodUse of a chiral auxiliary to direct alkylationSynthesis of (S)-(+)-4-Methyl-3-heptanone researchgate.net
Asymmetric OrganocatalysisUse of a small chiral organic molecule as a catalystL-proline catalyzed α-aminoxylation of aldehydes researchgate.net

Diastereoselective Control in Related Unsaturated Ester Syntheses

When a molecule already contains a stereocenter, subsequent reactions must be controlled to produce the desired diastereomer. Diastereoselective control is a critical aspect of synthesizing complex molecules with multiple stereocenters.

A notable example is the diastereoselective photodeconjugation of α,β-unsaturated esters. nih.gov In this method, irradiation of a conjugated ester containing a chiral alkoxy group can lead to the formation of a β,γ-unsaturated isomer with high diastereoselectivity. This approach allows for the control of a newly formed stereocenter based on the existing chirality in the molecule. nih.gov

Another powerful technique is the diastereoselective reductive Mannich-type reaction of α,β-unsaturated esters with imines, catalyzed by a rhodium complex. organic-chemistry.org This reaction generates syn-β-lactams with high diastereoselectivity. The mechanism is believed to proceed through a linear transition state involving zinc enolate intermediates. organic-chemistry.org Furthermore, formal [3+2]-cycloaddition reactions of arynes with γ-amino-α,β-unsaturated esters derived from α-amino acids provide a highly regio- and diastereoselective route to chiral 2,3-disubstituted indolines. organic-chemistry.org

Catalytic Approaches in this compound Synthesis and Derivatization

Catalytic methods are pivotal in the synthesis and modification of this compound, offering pathways to enhance efficiency, selectivity, and sustainability. These approaches are broadly categorized into homogeneous, heterogeneous, and biocatalytic systems, each with distinct advantages for specific transformations.

Homogeneous Catalysis for C-C Bond Formation

Homogeneous catalysis plays a crucial role in the formation of carbon-carbon bonds, a key step in the synthesis of more complex molecules from methyl pentenoate precursors. Palladium- and rhodium-based catalysts are particularly prominent in these transformations. uni-rostock.deacs.org

Palladium(II)-catalyzed reactions, for instance, are effective in the functionalization of C-H bonds. acs.org These reactions often involve an oxidant to facilitate the catalytic cycle. acs.org The mechanism can involve the formation of a σ-aryl-Pd complex through electrophilic substitution, which then reacts with olefins. acs.org For example, the hydroformylation of methyl pentenoate isomers, catalyzed by rhodium complexes, can produce formyl-substituted esters which are valuable platform chemicals. uni-rostock.de The choice of ligands, such as phosphines and phosphites, is critical in controlling the regioselectivity of these reactions. uni-rostock.desciengine.com

Another significant application is the indium-mediated carbon-carbon bond formation between reactive halides and aldehydes in aqueous media. orgsyn.org This method is noted for the low toxicity of indium and its inertness to air oxidation, contributing to smoother coupling reactions. orgsyn.org

Table 1: Examples of Homogeneous Catalysis in C-C Bond Formation

Catalyst System Reactants Product Key Features
Rhodium complexes with phosphine/phosphite (B83602) ligands Methyl pentenoate isomers, CO, H₂ Formyl-substituted pentanoic acid methyl esters Synthesis of platform chemicals for polyamides and polyesters. uni-rostock.de
Palladium(II) complexes with an oxidant Unactivated olefins and aromatic hydrocarbons C-C coupled products C-H bond functionalization. acs.org

Heterogeneous Catalysis for Selective Transformations

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling. sciengine.com In the context of this compound and its isomers, heterogeneous catalysts are employed for various selective transformations.

A notable example is the use of a phosphite ligand-modified Rh/SiO₂ catalyst for the hydroformylation of methyl 3-pentenoate. sciengine.com This catalyst demonstrates high activity and regioselectivity towards the linear aldehyde, 5-formyl-methylpentanoate, a precursor for caprolactam. sciengine.com The reaction temperature is a critical parameter, as higher temperatures can lead to the dissociation of the ligand and a decrease in conversion. sciengine.com

Solid acid catalysts, such as ZrO₂/SiO₂, have been utilized in the gas-phase ring-opening of γ-valerolactone (GVL) with methanol to produce a mixture of methyl pentenoate isomers. researchgate.netresearchgate.net This process can yield a high percentage of methyl 4-pentenoate. researchgate.netresearchgate.net Basic catalysts like Cs/SiO₂, MgO, and SrO have also been shown to selectively produce terminally unsaturated methyl esters from GVL. researchgate.netresearchgate.net

Furthermore, carbon materials are gaining attention as catalyst supports due to their large surface area, tunable porosity, and excellent stability. rsc.org They can be functionalized with acidic or basic groups to enhance their catalytic activity for biomass conversion reactions. rsc.org

Table 2: Heterogeneous Catalysts for Methyl Pentenoate Synthesis and Transformation

Catalyst Reaction Product(s) Selectivity/Yield
P(OPh)₃-Rh/SiO₂ Hydroformylation of methyl 3-pentenoate 5-formyl-methylpentanoate (5-FMP) and other isomers High regioselectivity to 5-FMP. sciengine.com
ZrO₂/SiO₂ Ring-opening of γ-valerolactone with methanol Mixture of methyl pentenoate isomers Over 95% selectivity, with 81% being methyl 4-pentenoate. researchgate.netresearchgate.net

Biocatalytic Pathways for Ester and Alkene Modification

Biocatalysis offers a green and highly selective alternative for modifying ester and alkene functionalities. Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity. nih.gov

Hydrolases, such as lipases and esterases, are commonly used for the hydrolysis of ester bonds. unipd.it The reverse reaction, ester synthesis, can also be achieved in organic solvent systems. unipd.it The mechanism of these serine hydrolases involves a catalytic triad (B1167595) (Ser-His-Asp) that facilitates the nucleophilic attack on the carbonyl group of the ester. unipd.it

For the modification of alkene moieties, ene-reductases (ERs) are employed for the asymmetric reduction of activated carbon-carbon double bonds. nih.gov These enzymes are used in industrial processes to produce chiral precursor chemicals. nih.gov For instance, a biocatalytic hydrogen-borrowing cascade combining an ene-reductase and an aldehyde dehydrogenase can convert α,β-unsaturated aldehydes into α-substituted carboxylic acids with high atom efficiency. rsc.org

Cytochrome P450 monooxygenases are versatile enzymes that can catalyze a wide range of oxidative transformations on various substrates, including the oxidation of C-H bonds. nih.gov Baeyer-Villiger monooxygenases catalyze the conversion of ketones to esters, a transformation that is synthetically valuable. nih.gov

The preparation of optically enriched stereoisomers of related compounds, such as 4-methyl-2-phenyl-tetrahydro-2H-pyran, has been accomplished using baker's yeast for enantiospecific reductions and lipases for the kinetic resolution of diol precursors. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. This involves focusing on atom economy, the use of renewable resources, and the reduction of waste.

Solvent-Free and Atom-Economical Processes

Solvent-free reactions offer significant environmental benefits by eliminating the use and disposal of often hazardous organic solvents. nih.gov These reactions can be conducted under various conditions, including thermal heating or grinding. nih.gov Silica gel has been demonstrated as an effective medium for several organic transformations under solvent-free conditions, acting as a mild acid catalyst or accelerator. nih.gov For instance, a catalyst- and solvent-free approach has been reported for the addition of methyl azaarenes to aromatic aldehydes, representing a highly atom-economical pathway. beilstein-journals.org

Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in converting reactants to the desired product. rsc.org Catalytic methods, such as the hydrogen-borrowing cascade, exhibit high atom economy as the only byproduct is water. rsc.org Classical synthetic methods like the Wittig reaction often suffer from low atom economy due to the formation of stoichiometric amounts of waste. rsc.org However, developments in solvent-free Wittig-type olefinations aim to address this issue. nih.gov

Utilization of Renewable Feedstocks and Bio-based Precursors

The use of renewable feedstocks, primarily derived from biomass, is a cornerstone of sustainable chemistry. rsc.org Lignocellulosic biomass, which is rich in carbohydrates, can be catalytically converted into valuable platform chemicals. researchgate.netresearchgate.net

A key bio-based precursor for methyl pentenoates is γ-valerolactone (GVL), which can be derived from levulinic acid, a product of cellulose (B213188) hydrolysis. researchgate.netresearchgate.netmdpi.com The catalytic conversion of GVL to methyl pentenoate isomers has been demonstrated using various catalysts. researchgate.netresearchgate.netresearchgate.net This route provides a renewable pathway to monomers for polymers like nylon. sci-hub.se

The development of processes to produce chemicals from renewable sources is an active area of research. For example, Genomatica has developed a process to produce 1,4-butanediol (B3395766) from sugars using engineered E. coli. rsc.org Such bio-based routes often have a lower environmental footprint compared to traditional petroleum-based processes. rsc.org

The valorization of food waste is also being explored as a source for renewable feedstocks. sci-hub.se For instance, HMF (5-hydroxymethylfurfural) can be derived from food waste and subsequently converted to adipic acid, a precursor for nylon 6,6. sci-hub.se

Table 3: Compound Names Mentioned in the Article

Compound Name
1,4-butanediol
5-formyl-methylpentanoate
Adipic acid
Caprolactam
γ-valerolactone
Levulinic acid
Methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate
Methyl 3-pentenoate
This compound
Methyl 4-pentenoate

Reactivity and Mechanistic Investigations of Methyl 4 Methyl 2 Pentenoate

Electrophilic Additions to the Unsaturated System of Methyl 4-methyl-2-pentenoate

The carbon-carbon double bond in this compound is electron-rich, making it susceptible to attack by electrophiles. However, the reactivity of this double bond is modulated by the presence of the electron-withdrawing methyl ester group, which deactivates the system towards electrophilic attack compared to a simple alkene. fiveable.me The addition of electrophiles proceeds via the formation of a carbocation intermediate, with the regiochemical outcome often governed by Markovnikov's rule.

Hydrohalogenation and Halogenation Mechanisms

The addition of hydrogen halides (HX) to this compound involves the protonation of the double bond to form a carbocation. According to Markovnikov's rule, the proton will add to the less substituted carbon (C-2), leading to the formation of a more stable tertiary carbocation at C-3. Subsequent attack by the halide ion (X⁻) on this carbocation yields the final product. In an analogous reaction, the addition of HBr to 4-methyl-2-pentene (B213027) yields a mixture of 2-bromo-4-methylpentane (B50952) and 3-bromo-4-methylpentane. quora.com For this compound, the electron-withdrawing nature of the ester group directs the initial protonation, influencing the stability of the intermediate carbocation.

Halogenation, such as the addition of Br₂ or Cl₂, proceeds through a different mechanism involving a cyclic halonium ion intermediate. The double bond attacks the halogen molecule, displacing a halide ion and forming a three-membered ring. The remaining halide ion then attacks one of the carbons of the cyclic intermediate from the anti-face, leading to the formation of a di-halogenated product. For instance, the reaction of 4-methyl-2-pentene with Cl₂ results in 2,3-dichloro-4-methylpentane. quora.com

Table 1: Predicted Products of Electrophilic Addition to this compound
ReagentIntermediatePredicted Major Product
HBr3° Carbocation at C-3Methyl 3-bromo-4-methylpentanoate
Cl₂Chloronium ionMethyl 2,3-dichloro-4-methylpentanoate

Electrophilic Alkene Functionalization

Beyond halogenation, the double bond of α,β-unsaturated esters can undergo other electrophilic functionalizations. One such reaction is acid-catalyzed isomerization. In the presence of a strong acid, the double bond can be protonated to form a carbocation intermediate. A subsequent deprotonation event at an adjacent carbon can lead to the migration of the double bond. For example, related unsaturated esters can be isomerized to their β,γ-unsaturated counterparts under thermal or acidic conditions. A patent describes the thermal or Lewis acid-catalyzed isomerization of 1,1,1-trihalogeno-4-methyl-4-penten-2-ol to 1,1,1-trihalogeno-4-methyl-3-penten-2-ol, which demonstrates the principle of double bond migration within a similar carbon skeleton. google.com This suggests that under appropriate acidic conditions, this compound could potentially isomerize to Methyl 4-methyl-3-pentenoate.

Nucleophilic Additions and Conjugate Reactions of this compound

The conjugated system of this compound, an α,β-unsaturated ester, features two electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3). wikipedia.org This dual reactivity allows for both direct nucleophilic addition to the carbonyl group (1,2-addition) and conjugate addition to the β-carbon (1,4-addition or Michael addition). libretexts.orglibretexts.org The preferred pathway is largely determined by the nature of the nucleophile. jove.com

Michael Addition Reactions and Their Scope

The Michael addition is a widely used carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.comlibretexts.org In the case of this compound, the electron-withdrawing ester group renders the β-carbon sufficiently electrophilic to be attacked by a range of soft nucleophiles. wikipedia.org The reaction mechanism involves the attack of the nucleophile at the β-carbon, which generates a resonance-stabilized enolate intermediate. This enolate is then protonated, typically at the α-carbon, to yield the final 1,4-adduct. libretexts.orglibretexts.org

A wide variety of nucleophiles can participate in Michael additions. These include amines, thiols, and stabilized carbanions derived from compounds like dialkyl malonates and β-ketoesters. libretexts.orgfiveable.me The reaction is highly valuable in synthesis for creating more complex molecular frameworks from simple precursors.

Table 2: Scope of Michael Donors for Addition to this compound
Michael Donor (Nucleophile)ExampleResulting Adduct Structure
AmineMethylamine (CH₃NH₂)Methyl 3-(methylamino)-4-methylpentanoate
ThiolEthanethiol (CH₃CH₂SH)Methyl 3-(ethylthio)-4-methylpentanoate
Malonate Ester EnolateDiethyl malonateDiethyl 2-(1-methoxycarbonyl-2-methylpropyl)malonate

Carbon-Nucleophile Additions

The addition of carbon nucleophiles is a cornerstone of synthetic organic chemistry. The reactivity of organometallic reagents with this compound depends heavily on the metal. "Hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), tend to favor 1,2-addition, attacking the more electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org In contrast, "soft" nucleophiles, like lithium diorganocuprates (R₂CuLi), also known as Gilman reagents, preferentially undergo 1,4-conjugate addition. masterorganicchemistry.comwikipedia.org This selectivity makes organocuprates particularly useful for introducing alkyl or aryl groups at the β-position of α,β-unsaturated esters. chemistrysteps.com

The mechanism for organocuprate addition involves the formation of a copper(III) intermediate, followed by reductive elimination. wikipedia.org This reaction is a powerful tool for constructing new carbon-carbon bonds with high regioselectivity. For example, the reaction of lithium dimethylcuprate ((CH₃)₂CuLi) with this compound is expected to yield Methyl 3,4-dimethylpentanoate.

Pericyclic Reactions Involving this compound as a Dienophile or Component

Pericyclic reactions are concerted processes that occur through a cyclic transition state. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of this reaction class. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com

As an α,β-unsaturated ester, this compound is an activated dienophile due to the electron-withdrawing nature of the methyl ester group. It can react with various dienes to form substituted cyclohexene (B86901) derivatives. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product.

A significant application of this reactivity is seen in intramolecular Diels-Alder (IMDA) reactions, where the diene and dienophile are part of the same molecule. researchgate.netcdnsciencepub.com Research on the IMDA of a closely related compound, methyl (E)-5-(2-methyl-4-oxocyclopentenyl)-2-pentenoate, highlights the utility of this strategy. In the presence of a Lewis acid catalyst like zinc chloride, this triene undergoes an intramolecular cycloaddition to form a complex tricyclic ring system in high yield. This demonstrates how the methyl pentenoate framework can serve as a critical component in the construction of intricate molecular architectures.

Table 3: Example of an Intramolecular Diels-Alder (IMDA) Reaction
ReactantConditionsProductSignificance
Methyl (E)-5-(2-methyl-4-oxocyclopentenyl)-2-pentenoateZnCl₂, Et₃N, Chlorotrimethylsilane, Toluene, RefluxMethyl 1-methyl-8-oxotricyclo[4.3.0.0³,⁷]nonane-2-carboxylateFormation of a complex, fused bicyclic system in a single step.

Functional Group Transformations and Derivatization of this compound

The selective reduction of the ester and alkene functionalities within this compound and other α,β-unsaturated esters is a key transformation in organic synthesis. The choice of reducing agent determines the outcome of the reaction.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ester and the carbon-carbon double bond. uomustansiriyah.edu.iq However, it is possible to achieve selective reduction of the ester group to a primary alcohol while leaving the alkene intact. For example, the reduction of methyl 2-pentenoate with LiAlH₄ in ether, followed by an acidic workup, yields 2-penten-1-ol. uomustansiriyah.edu.iq

Conversely, selective reduction of the carbon-carbon double bond (conjugate reduction) can be achieved using specific reagent systems, leaving the ester group untouched. tandfonline.comoup.comacs.org One such system is sodium borohydride (B1222165) (NaBH₄) in the presence of bismuth chloride (BiCl₃), which has been shown to selectively reduce the C=C double bond of α,β-unsaturated esters with high selectivity. tandfonline.com Another method involves the use of samarium(II) iodide (SmI₂) in the presence of a proton source, which rapidly and selectively reduces the double bond of α,β-unsaturated esters and amides under mild conditions. oup.com Furthermore, a combination of sodium borohydride and cuprous chloride in methanol (B129727) has been utilized for the selective reduction of α,β-unsaturated esters. acs.org

Reducing Agent/SystemFunctionality ReducedProduct TypeReference
Lithium aluminum hydride (LiAlH₄)Ester and AlkeneSaturated Alcohol uomustansiriyah.edu.iq
Lithium aluminum hydride (LiAlH₄) (controlled)EsterAllylic Alcohol uomustansiriyah.edu.iq
Sodium borohydride (NaBH₄) / Bismuth chloride (BiCl₃)AlkeneSaturated Ester tandfonline.com
Samarium(II) iodide (SmI₂) / Proton SourceAlkeneSaturated Ester oup.com
Sodium borohydride (NaBH₄) / Cuprous chloride (CuCl)AlkeneSaturated Ester acs.org

The ester functionality of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. Under basic conditions, the reaction is known as saponification and is irreversible. Acid-catalyzed hydrolysis is a reversible process.

Transesterification is another important reaction of esters, where the alkoxy group of the ester is exchanged with that of an alcohol. This reaction is also typically catalyzed by an acid or a base. rsc.orgtandfonline.comcymitquimica.com A powerful and efficient method for the transesterification of α,β-unsaturated methyl esters involves the use of butyllithium (B86547) in tetrahydrofuran (B95107) solution at ambient or lower temperatures. rsc.org This method is effective with primary, secondary, and even tertiary alcohols. rsc.org Another approach involves a Wittig-Horner reaction linked to a transesterification in a protic medium, where the condensation of phosphonates with aldehydes in the presence of solid potassium carbonate in an alcoholic solvent leads directly to the formation of E-α,β-unsaturated esters with the alkyl group of the ester corresponding to the alcohol used as the solvent. tandfonline.com

It is important to note that in reactions involving α,β-unsaturated esters, conjugate addition can sometimes compete with transesterification. jst.go.jp The development of catalytic systems that can selectively promote one reaction over the other is an active area of research. jst.go.jpnih.gov For example, a cooperative catalyst system of a soft Lewis acid and a hard Brønsted base has been developed for the chemoselective conjugate addition of amino alcohols to α,β-unsaturated esters, favoring conjugate addition over transesterification. jst.go.jpnih.gov

The alkyl chain of this compound offers opportunities for further functionalization and transformation. The presence of the double bond allows for a variety of addition reactions. For instance, conjugate addition (Michael addition) of nucleophiles to the β-carbon of the α,β-unsaturated ester is a common and powerful method for carbon-carbon and carbon-heteroatom bond formation. jove.com

The isobutyl group at the 4-position can also be a site for chemical modification, although reactions at this saturated alkyl chain are generally less facile than those involving the conjugated system. However, under specific conditions, such as free-radical halogenation, functionalization of the alkyl chain could be achieved.

More complex transformations can involve the entire side chain. For example, in the synthesis of γ-hydroxy-α,β-unsaturated aldehydic esters, a furan (B31954) ring can be oxidatively ring-opened to generate a keto-alkenal precursor, which can then be further modified. nih.gov While not directly starting from this compound, this illustrates a strategy for transforming a side chain into a more complex functional group array.

Furthermore, cross-metathesis reactions catalyzed by ruthenium or molybdenum complexes have emerged as a powerful tool for modifying the alkyl chain of unsaturated esters. escholarship.orgorganic-chemistry.org These reactions allow for the exchange of substituents on the double bond, providing access to a wide variety of structurally diverse α,β-unsaturated esters.

Rearrangement Reactions of this compound Derivatives

Derivatives of this compound can undergo various rearrangement reactions, leading to structurally different isomers. One notable rearrangement is the thermal isomerization of α,β-unsaturated esters to their β,γ-unsaturated counterparts. Specifically, methyl cis-4-methyl-2-pentenoate has been shown to rearrange at 252 °C to methyl 4-methyl-3-pentenoate. cdnsciencepub.comevitachem.com This reaction proceeds through a unimolecular mechanism involving a cyclic 1,5-hydrogen transfer. cdnsciencepub.com The activation parameters (ΔH‡ = 37.5 ± 2 kcal/mole and ΔS‡ = -8.2 ± 4 e.u.) support this proposed mechanism. cdnsciencepub.com This type of rearrangement is believed to be a general phenomenon for the equilibration of α,β- and β,γ-unsaturated esters. cdnsciencepub.com

Another class of rearrangements applicable to derivatives of α,β-unsaturated esters is the Claisen rearrangement, a clockss.orgclockss.org-sigmatropic rearrangement. This reaction typically involves allyl vinyl ethers, but can be applied to systems derived from α,β-unsaturated esters. For example, the reaction of an extended enolate of an α,β-unsaturated ester with an allyl electrophile can lead to a 1,5-diene, which can then undergo a Cope rearrangement (a related clockss.orgclockss.org-sigmatropic rearrangement) to afford a γ-alkylated α,β-unsaturated ester. nih.gov

Other rearrangement reactions can be mediated by various reagents. For example, iodine-mediated oxidative rearrangement of α,β-unsaturated diaryl ketones can lead to 1,2-diaryl diketones. acs.org While this specific example involves ketones, similar principles could potentially be applied to ester derivatives under appropriate conditions.

Starting MaterialReaction TypeProductKey FeaturesReference
Methyl cis-4-methyl-2-pentenoateThermal IsomerizationMethyl 4-methyl-3-pentenoate1,5-hydrogen transfer mechanism. cdnsciencepub.com
α,β-Unsaturated Ester DerivativeSequential Allylic Alkylation/Cope Rearrangementγ-Alkylated α,β-Unsaturated EsterChirality transfer from α to γ position. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Methyl 4 Methyl 2 Pentenoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for the complete structural assignment of Methyl 4-methyl-2-pentenoate in solution. One-dimensional (1D) ¹H and ¹³C NMR provide foundational information about the chemical environment of each nucleus, while two-dimensional (2D) techniques reveal through-bond and through-space correlations, which are essential for unambiguous assignments and stereochemical determination.

Based on the structure of Methyl (E)-4-methyl-2-pentenoate, the following ¹H and ¹³C NMR chemical shifts can be predicted.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments

Atom Name Position Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
C1 C=O - - ~167
C2 =CH ~5.8 d ~120
C3 =CH ~6.9 dd ~155
C4 CH ~2.4 m ~31
C5, C5' CH₃ (isopropyl) ~1.0 d ~22
C6 OCH₃ ~3.7 s ~51

While 1D NMR provides initial data, 2D NMR experiments are crucial for assembling the molecular framework of this compound.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, a COSY spectrum would reveal key correlations that map out the carbon backbone. A cross-peak would be observed between the olefinic proton at C2 and the olefinic proton at C3. Furthermore, the proton at C3 would show a correlation to the methine proton at C4, which in turn would couple to the two methyl group protons at C5 and C5'. This establishes the pentenoate chain connectivity.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals: H2 to C2, H3 to C3, H4 to C4, H5/H5' to C5/C5', and the methoxy (B1213986) protons (H6) to the methoxy carbon (C6). This technique allows for the unambiguous assignment of carbon signals based on the more easily assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying longer-range couplings (typically two to three bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (like C1) and piecing together different fragments of the molecule. Key HMBC correlations for this compound would include:

The methoxy protons (H6) to the carbonyl carbon (C1), confirming the methyl ester functionality.

The olefinic proton H2 to the carbonyl carbon (C1) and to the methine carbon (C4).

The olefinic proton H3 to the carbonyl carbon (C1) and the isopropyl methyl carbons (C5/C5').

The isopropyl methyl protons (H5/H5') to the methine carbon (C4) and the olefinic carbon (C3).

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close proximity, which is critical for stereochemical analysis. acs.orglibretexts.org In the context of this compound, a NOESY spectrum would be used to confirm the geometry of the double bond. acs.org

The primary stereochemical feature of this compound is the configuration of the C2=C3 double bond, which can exist as either the (E) or (Z) isomer. NMR spectroscopy provides definitive methods for this assignment.

The magnitude of the scalar coupling constant (J-coupling) between the two vinylic protons (H2 and H3) is highly diagnostic of the double bond geometry. For α,β-unsaturated esters, a large coupling constant, typically in the range of 15-18 Hz, is characteristic of a trans relationship between the protons, confirming the (E)-stereoisomer. researchgate.net Conversely, a smaller coupling constant, usually 10-12 Hz, would indicate a cis relationship, corresponding to the (Z)-isomer.

Additionally, NOESY can provide confirmatory evidence. For the (E)-isomer, a NOESY experiment would show a spatial correlation (cross-peak) between the proton at C2 and the methine proton at C4. In the (Z)-isomer, a correlation between the C2 proton and the C4 proton would be absent or very weak; instead, a correlation between the C3 proton and the methoxy group might be observed, although this can be less definitive.

Mass Spectrometry for Fragmentation Pathway Analysis and High-Resolution Mass Determination

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI): EI is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. The EI mass spectrum of this compound (molecular weight 128.17 g/mol ) shows a molecular ion peak (M⁺) at m/z 128, though it may be of low intensity. The fragmentation pattern provides a fingerprint for the molecule's structure.

Major Ions in the EI Mass Spectrum of this compound

m/z Proposed Fragment Ion Proposed Neutral Loss
128 [C₇H₁₂O₂]⁺ Molecular Ion (M⁺)
113 [C₆H₉O₂]⁺ Loss of a methyl radical (•CH₃)
97 [C₇H₁₂O]⁺ Loss of a methoxy radical (•OCH₃)
69 [C₄H₅O]⁺ Likely from cleavage at C3-C4 bond

Source: Data derived from NIST and PubChem spectral databases. colab.wsmiamioh.edu

The fragmentation pathways can be rationalized by common mechanisms in esters and unsaturated systems. The loss of the methoxy radical (•OCH₃) to give the ion at m/z 97 is a characteristic fragmentation of methyl esters. Cleavages adjacent to the double bond and the isopropyl group also contribute to the observed pattern.

Chemical Ionization (CI): In contrast to EI, CI is a soft ionization technique that results in significantly less fragmentation. researchgate.netstackexchange.com Using a reagent gas like methane (B114726) or ammonia, the analyte is typically ionized via proton transfer to form a protonated molecular ion, [M+H]⁺. For this compound, a CI spectrum would be expected to show a prominent ion at m/z 129. This technique is highly valuable for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum. dergipark.org.tr

Electrospray ionization (ESI) is another soft ionization technique that generates intact molecular ions, typically protonated species [M+H]⁺ (m/z 129) or adducts with other cations like sodium [M+Na]⁺ (m/z 151). researchgate.net ESI is particularly powerful when coupled with high-resolution mass analyzers such as time-of-flight (TOF) or Orbitrap instruments.

This combination allows for accurate mass measurements with high precision (typically to within 5 ppm). For this compound, high-resolution ESI-MS would be used to determine the exact mass of the molecular ion. The measured mass can then be compared to the calculated theoretical mass to confirm the elemental composition.

High-Resolution Mass Data for this compound

Ion Species Elemental Formula Calculated Exact Mass
[M]⁺ C₇H₁₂O₂ 128.08373
[M+H]⁺ C₇H₁₃O₂⁺ 129.09156

Confirming the elemental formula with high accuracy provides definitive proof of the molecular formula, distinguishing it from any potential isomers with the same nominal mass.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and conformational properties of this compound.

FTIR Spectroscopy: The FTIR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of the molecule's functional groups. For this α,β-unsaturated ester, the key characteristic bands are:

C=O Stretch: A very strong and sharp absorption band, typically found around 1720-1725 cm⁻¹. Conjugation with the C=C double bond lowers this frequency from the typical value for saturated esters (~1740 cm⁻¹).

C=C Stretch: A medium intensity band around 1650-1660 cm⁻¹ due to the stretching of the carbon-carbon double bond.

C-O Stretches: Esters exhibit two characteristic C-O stretching vibrations. A strong band for the C(=O)-O stretch is expected around 1250-1300 cm⁻¹, and another strong band for the O-CH₃ stretch appears around 1160-1180 cm⁻¹.

=C-H Bending: Out-of-plane bending vibrations for the hydrogens on the double bond are also characteristic. For an (E)-configured double bond, a strong band is expected around 980-990 cm⁻¹.

Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C-H Stretch (sp²) ~3030 Medium
C-H Stretch (sp³) 2870-2960 Medium-Strong
C=O Stretch (conjugated ester) ~1725 Very Strong
C=C Stretch ~1655 Medium
C-O Stretch (acyl-oxygen) ~1270 Strong
C-O Stretch (alkyl-oxygen) ~1170 Strong

Note: Values are typical for α,β-unsaturated methyl esters and are based on general correlation tables and spectra of similar compounds. colab.ws

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for analyzing vibrations of non-polar or symmetric bonds. The C=C stretching vibration, which is often of medium intensity in the FTIR spectrum, typically gives a very strong signal in the Raman spectrum.

This technique is especially valuable for the conformational analysis of α,β-unsaturated esters. These molecules can exist as a mixture of two planar conformers: the s-trans and s-cis isomers, which describe the orientation around the C2-C1 single bond. The s-trans conformer, where the C=O and C=C bonds are anti-periplanar, is generally more stable. The relative intensities of the C=O and C=C stretching bands in the Raman spectrum can be sensitive to the conformational equilibrium. stackexchange.com Studies on similar unsaturated systems have shown that the Raman C=O stretching band for the s-trans configuration is significantly more intense than that for the s-cis isomer, allowing for the study of the conformational population in different physical states or solvents. miamioh.edu

Correlation of Characteristic Vibrational Modes with Structure

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint of this compound, allowing for the direct correlation of observed vibrational frequencies with specific structural features. The α,β-unsaturation in conjugation with the ester functionality gives rise to a unique spectral signature.

Key functional groups and their expected vibrational modes are detailed below:

Carbonyl Group (C=O): The ester carbonyl stretching vibration is one of the most intense and characteristic bands in the infrared spectrum. For α,β-unsaturated esters like this compound, this band typically appears at a lower wavenumber (around 1720-1740 cm⁻¹) compared to saturated esters, due to the resonance effect of the conjugated C=C double bond. researchgate.netjournalajacr.com

Alkene Group (C=C): The C=C stretching vibration of the α,β-unsaturated system is observed in the region of 1630-1655 cm⁻¹. researchgate.netmdpi.com Its intensity in the Raman spectrum is generally strong, making Raman spectroscopy a valuable tool for its identification. researchgate.net

C-O Stretching: The ester C-O stretching vibrations are typically found in the 1100-1300 cm⁻¹ region. These are often coupled vibrations and can be complex.

Methyl and Methylene Groups (C-H): The C-H stretching vibrations of the methyl and isopropyl groups are expected in the 2850-3000 cm⁻¹ range. optica.org The C-H bending vibrations appear at lower frequencies, typically around 1375-1465 cm⁻¹. researchgate.net

The following interactive data table summarizes the expected characteristic vibrational modes for this compound based on data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
C=O (Ester)Stretching1720 - 1740FTIR, Raman
C=C (Alkene)Stretching1630 - 1655FTIR, Raman
C-O (Ester)Stretching1100 - 1300FTIR
C-H (Alkyl)Stretching2850 - 3000FTIR, Raman
C-H (Alkyl)Bending1375 - 1465FTIR, Raman

In-situ Reaction Monitoring via Vibrational Spectroscopy

The synthesis of this compound, for instance, through esterification of 4-methyl-2-pentenoic acid or via olefin metathesis, can be monitored in real-time using in-situ vibrational spectroscopy. scielo.org.coresearchgate.net This powerful process analytical technology (PAT) tool allows for the tracking of reactant consumption and product formation without the need for sample extraction, providing valuable kinetic and mechanistic insights. nih.gov

During an esterification reaction, in-situ FTIR spectroscopy can monitor the decrease in the broad O-H stretching band of the carboxylic acid and the simultaneous increase in the characteristic C=O stretching band of the newly formed ester, this compound. mdpi.comyoutube.com Similarly, the disappearance of the reactant's vibrational signatures and the emergence of the product's spectral features can be tracked. jascoinc.com

For a synthesis involving olefin metathesis, Raman spectroscopy is particularly well-suited for in-situ monitoring. researchgate.netosti.gov The changes in the C=C stretching bands of the reactants can be followed to determine the reaction progress and endpoint. aiche.orgpnnl.gov The high sensitivity of Raman spectroscopy to C=C bonds makes it an effective tool for such applications. nih.gov

Advanced Chromatographic Separation and Purification Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds like this compound. It is extensively used for assessing the purity of the final product and for separating potential isomers.

Reversed-phase HPLC, employing a nonpolar stationary phase (such as C18) and a polar mobile phase (commonly a mixture of acetonitrile (B52724) and water), is a standard method for the analysis of fatty acid methyl esters (FAMEs) and can be readily applied to this compound. nih.govresearchgate.netsigmaaldrich.com This technique can effectively separate the target compound from non-polar impurities and starting materials.

Furthermore, HPLC is instrumental in the separation of geometric isomers (E/Z or cis/trans) of unsaturated esters. google.commtc-usa.com The subtle differences in the spatial arrangement of these isomers can lead to different retention times on a suitable HPLC column, allowing for their quantification and isolation. nih.govgoogle.com

Gas Chromatography (GC) for Volatile Mixture Analysis and Thermal Stability Studies

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the premier technique for the analysis of volatile compounds such as this compound. gcms.czacs.orgmdpi.com GC-MS allows for the separation of components in a complex mixture followed by their identification based on their mass spectra. aip.orgchromatographyonline.com

For the analysis of volatile mixtures containing this compound, a capillary GC column with a suitable stationary phase (e.g., a polyethylene (B3416737) glycol or a polysiloxane-based phase) would be employed. gcms.cz This allows for the separation of the target compound from other volatile components, such as residual solvents or byproducts. researchgate.net

GC can also be utilized to investigate the thermal stability of this compound. By subjecting the compound to elevated temperatures within the GC injector or a dedicated pyrolysis unit, any degradation products can be separated and identified by MS. ncsu.eduncsu.edu This information is crucial for understanding the compound's behavior under thermal stress, which is relevant for storage and various applications.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" chromatography technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.com SFC is particularly advantageous for chiral separations, offering faster analysis times and reduced consumption of organic solvents compared to normal-phase HPLC. chromatographyonline.comyoutube.com

This compound possesses a chiral center at the carbon atom bearing the isopropyl group, meaning it can exist as a pair of enantiomers. The separation of these enantiomers is critical in fields where stereochemistry plays a crucial role in biological activity or material properties. SFC, with a chiral stationary phase (CSP), is an ideal technique for this purpose. europeanpharmaceuticalreview.commdpi.commdpi.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are commonly used for the enantioseparation of a wide range of chiral compounds, including esters. mdpi.comnih.gov

The following interactive data table outlines the typical chromatographic methods used for the analysis of this compound.

TechniqueStationary PhaseMobile Phase/Carrier GasPrimary Application
HPLCC18 (Reversed-Phase)Acetonitrile/WaterPurity assessment, Isomer separation
GCPolyethylene Glycol/PolysiloxaneHelium/NitrogenVolatile mixture analysis, Thermal stability
SFCChiral (e.g., Amylose-based)Supercritical CO₂ with modifierEnantiomeric separation

Computational and Theoretical Chemistry Studies on Methyl 4 Methyl 2 Pentenoate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is well-suited for calculating the equilibrium geometry and vibrational frequencies of molecules the size of Methyl 4-methyl-2-pentenoate. DFT calculations can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data, were it available.

Vibrational frequency calculations are crucial for characterizing stationary points on the potential energy surface as either minima (stable structures) or transition states. The calculated harmonic frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in spectral assignment. A study on various α,β-unsaturated esters demonstrated that DFT methods, when appropriately scaled, can reproduce experimental vibrational frequencies with an average difference of about ± 20 cm⁻¹ banglajol.info. For this compound, key vibrational modes of interest would include the C=O and C=C stretching frequencies, which are characteristic of α,β-unsaturated esters banglajol.infobanglajol.info.

Below is a hypothetical table of selected calculated vibrational frequencies for this compound, based on typical values for similar compounds.

Vibrational ModeCalculated Frequency (cm⁻¹) (Unscaled)Calculated Frequency (cm⁻¹) (Scaled)
C=O Stretch17801725
C=C Stretch16801630
C-O Stretch12501200
C-H Stretch (alkenyl)30503000
C-H Stretch (alkyl)29802930

Note: The scaled frequencies are obtained by applying a scaling factor, a common practice in computational chemistry to correct for anharmonicity and other systematic errors in the theoretical model acs.org.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. These methods are often employed to study reaction mechanisms and energetics. For instance, ab initio calculations have been used to investigate the thermochemistry and isomerization energies of unsaturated esters nih.gov.

For this compound, ab initio methods could be used to explore various reactions, such as its hydrolysis, hydrogenation, or Diels-Alder reactions. These calculations would help in identifying the transition state structures, determining activation energies, and predicting reaction pathways. A theoretical study on the hydroboration of α,β-unsaturated carbonyl compounds utilized DFT to map out the potential energy surface and identify the most favorable reaction pathway rsc.org.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules or small molecular clusters, molecular modeling and dynamics simulations are better suited for exploring the conformational landscape and intermolecular interactions of molecules in a condensed phase (e.g., in solution).

Molecular dynamics (MD) simulations use classical mechanics to simulate the motions of atoms and molecules over time. For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation around the C-C and C-O single bonds. These simulations can also provide insights into how the molecule interacts with solvent molecules and other solutes. Such studies on other flexible molecules have provided detailed information on their conformational preferences and the associated thermodynamics nih.govmdpi.com.

A key aspect of studying α,β-unsaturated esters is the relative stability of their s-cis and s-trans conformers, which can significantly influence their reactivity. MD simulations can be employed to determine the free energy difference between these conformers in different environments.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical studies focused on reaction pathways aim to provide a detailed, step-by-step description of how reactants are converted into products. This involves locating the transition state(s) on the potential energy surface that connect the reactants and products.

Below is an example of a data table summarizing hypothetical calculated energies for a reaction involving this compound.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Product-10.5

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively.

For a class of compounds like α,β-unsaturated esters, QSAR models can be developed to predict their reactivity or toxicity. These models are built using a set of known compounds (a training set) and then used to predict the properties of new or untested compounds like this compound. Descriptors used in these models can range from simple molecular properties (e.g., molecular weight, logP) to more complex quantum chemically calculated parameters (e.g., HOMO/LUMO energies, partial charges).

Several QSAR studies have been conducted on α,β-unsaturated carbonyl compounds to predict their toxicity, which is often related to their electrophilic reactivity qsardb.orgresearchgate.netnih.gov. These models can help in assessing the potential hazards of a compound without the need for extensive experimental testing. A QSAR model for the mutagenicity of acrylates and related compounds could potentially be used to estimate the mutagenic potential of this compound nih.gov.

A hypothetical QSAR equation for predicting the reactivity of a series of α,β-unsaturated esters might look like this:

log(k) = 0.85 * E(LUMO) - 0.23 * logP + 2.5

Where log(k) is the logarithm of the reaction rate constant, E(LUMO) is the energy of the Lowest Unoccupied Molecular Orbital, and logP is the logarithm of the octanol-water partition coefficient.

Applications of Methyl 4 Methyl 2 Pentenoate As a Versatile Synthetic Building Block

Precursor in the Total Synthesis of Complex Organic Molecules

The utility of a molecule in total synthesis is a testament to its versatility and reliability in complex chemical transformations. While direct applications of methyl 4-methyl-2-pentenoate are not extensively documented, the reactivity of its structural isomers and related compounds highlights its potential.

Role as a Key Intermediate for Natural Products and Analogues

While no specific total synthesis of a natural product directly employing this compound has been prominently documented in available literature, a structurally related isomer, alkyl 2-isopropyl-4-pentenoate, serves as a key intermediate in the synthesis of Apronal. google.com Apronal, also known as allyl-isopropyl-acetyl-urea, is a synthetic hypnotic and sedative drug. google.com In a patented synthesis, an alkyl 2-isopropyl-4-pentenoate is reacted with a sodium salt of urea (B33335) in an aprotic polar solvent to form the final product. google.com This synthesis underscores the utility of the C8-ester framework in constructing pharmaceutically relevant molecules.

Target Molecule Intermediate Used Significance
Apronal (Allylisopropylacetylurea)Alkyl 2-isopropyl-4-pentenoateSynthesis of a synthetic sedative drug. google.com

Application in Heterocycle Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. α,β-Unsaturated carbonyl compounds, the class to which this compound belongs, are well-known precursors for the synthesis of various heterocycles. researchgate.net The reaction pathway often involves a Michael addition of a dinucleophile to the α,β-unsaturated system, followed by an intramolecular cyclization.

For instance, the reaction of an α,β-unsaturated ester with a compound containing both a thiol and an amine group can lead to the formation of thiazine (B8601807) derivatives. Similarly, reactions with hydrazines can yield pyrazoline derivatives. researchgate.net Although these are general and well-established reactions for this class of compounds, specific examples detailing the use of this compound in the synthesis of specific heterocyclic systems are not extensively reported in the scientific literature.

Scaffold for Novel Organic Transformations and Method Development

The development of new synthetic methods often relies on the use of simple, well-defined molecules to test and optimize reaction conditions. This compound, as an α,β-unsaturated ester, is a classic Michael acceptor. wikipedia.orgchemistrysteps.com This makes it a suitable substrate for developing new catalysts or reagents for conjugate addition reactions. organic-chemistry.orgmasterorganicchemistry.com

The Michael addition involves the 1,4-addition of a nucleophile to the β-carbon of the unsaturated system. wikipedia.org This reaction is fundamental for C-C bond formation. nih.gov Researchers could potentially use this compound to:

Test the efficacy of new organocatalysts for asymmetric Michael additions.

Explore novel nucleophiles in conjugate addition reactions.

Develop new tandem reactions that begin with a Michael addition.

Despite this potential, specific studies where this compound is the primary scaffold for the development of a novel organic transformation are not widely documented. Its reactivity is generally understood from the broader context of α,β-unsaturated ester chemistry.

Role in Polymer Chemistry Research (Monomer and Modifier for Polymer Synthesis)

In polymer chemistry, monomers with specific functional groups are used to create polymers with desired properties. While there is extensive research on the polymerization of the related olefin, 4-methyl-1-pentene, to produce poly(4-methyl-1-pentene) (PMP), a high-performance thermoplastic, the direct use of this compound as a monomer is not well-established.

However, α,β-unsaturated esters can participate in certain types of polymer-forming reactions. One such reaction is the Diels-Alder cycloaddition, which can be used to form cross-linked polymer networks or to synthesize monomers for subsequent polymerization. nih.govresearchgate.net The double bond in this compound could potentially act as a dienophile in such reactions. Theoretical studies have been conducted on the Diels-Alder reactions of other substituted α,β-unsaturated esters, indicating the feasibility of such transformations. nih.govresearchgate.net

Polymerization / Reaction Type Relevance of this compound Status
Direct PolymerizationCould potentially undergo polymerization via its double bond.Not documented in reviewed literature.
Diels-Alder ReactionThe double bond can act as a dienophile.Plausible, based on the reactivity of similar compounds. nih.govnih.govresearchgate.net
Chain Transfer AgentIsomers like methyl 4-pentenoate have shown this activity.Potential but not specifically documented for this isomer.

Utilization in Materials Science Research (as a component for new material synthesis)

The application of organic molecules in materials science often involves their use as building blocks for larger, functional systems. A notable application for a closely related compound, 4-methyl-2-pentenoic acid, is in the synthesis of colloidal quantum dots (QDs). Carboxylic acids are widely used as capping agents or ligands in the synthesis of nanoparticles. researchgate.net These ligands bind to the surface of the growing nanocrystal, controlling its size, shape, and stability, and preventing agglomeration. researchgate.net

While the direct use of this compound as a capping agent is not specified, it could serve as a precursor to the corresponding carboxylic acid via hydrolysis. The properties of the ligand, such as chain length and branching, can influence the properties of the resulting quantum dots. The branched structure of the 4-methylpentenoyl group could offer specific advantages in terms of solubility and packing on the QD surface.

Q & A

Q. What are the key physicochemical properties of Methyl 4-methyl-2-pentenoate, and how do they influence experimental design?

this compound (CAS 50652-78-3) is an α,β-unsaturated ester with the formula C₇H₁₂O₂ (molecular weight 128.17 g/mol). Key properties include a boiling point of 74–75°C at 46 mm Hg, density of 0.905 g/cm³, and a flash point of 47°C, indicating flammability (R10 hazard code) . Its refractive index (1.4305) and solubility in organic solvents are critical for reaction solvent selection. Researchers must account for its volatility during reflux or distillation steps and use inert atmospheres to prevent decomposition. Safety protocols (e.g., fume hoods, flame-resistant equipment) are essential due to its flammability and irritant properties (R36/37/38) .

Q. What synthetic routes are commonly used to prepare this compound in laboratory settings?

A validated synthesis involves esterification of 4-methyl-2-pentenoic acid with methanol under acid catalysis. Advanced routes, such as those for pheromone studies, employ stereoselective strategies to control E/Z isomerism. For example, methyl (E)-3-(2-hydroxyethyl)-4-methyl-2-pentenoate was synthesized via Claisen condensation followed by hydroxylation and esterification, yielding an 86:14 E/Z isomer ratio . Researchers must monitor reaction conditions (e.g., solvent polarity, temperature) to minimize isomerization and lactonization side reactions .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) reveals characteristic signals: δ 1.12 (d, J = 6.8 Hz, (CH₃)₂), 3.73 (s, OCH₃), and 5.85 ppm (br. s, CH=O) . ¹³C NMR confirms carbonyl (166–168 ppm) and ester functionalities.
  • GC-MS : Electron ionization (EI) mass spectra show a molecular ion at m/z 128 and fragmentation patterns consistent with α,β-unsaturated esters .
  • GC-EAD : Used in pheromone studies to verify bioactivity of the E-isomer by comparing synthetic and natural compound retention times .

Advanced Research Questions

Q. How can researchers mitigate isomerization and stability challenges during synthesis and storage?

Isomerization (E/Z) and lactonization are common issues. To address these:

  • Use aprotic solvents (e.g., C₆D₆) to reduce acid-catalyzed side reactions .
  • Store the compound at low temperatures (<4°C) under inert gas (N₂/Ar) to prevent oxidative degradation.
  • Monitor stereochemistry via NOE difference NMR; irradiating the isopropyl group (δ 0.79 ppm) enhances the olefinic proton signal (δ 5.80 ppm), confirming the E-configuration .

Q. What methodologies are employed to study this compound’s role as a pheromone in biological systems?

  • Behavioral Assays : Synthetic E-isomer (100 ng/μl in hexane) is tested in olfactometers to assess attraction in target insects (e.g., Diaprepes abbreviatus weevils). Dose-response curves and negative controls (Z-isomer) validate specificity .
  • Electroantennography (EAD) : GC-EAD confirms antennal response to the E-isomer, correlating bioactivity with structural integrity .

Q. How should researchers handle discrepancies in analytical data (e.g., NMR shifts) between synthetic and natural samples?

Discrepancies may arise from solvent effects (e.g., CDCl₃ vs. C₆D₆) or impurities. To resolve:

  • Re-analyze samples in matching solvents and calibrate instruments using internal standards.
  • Perform spiking experiments: Co-inject synthetic and natural samples to confirm co-elution in GC-MS .
  • Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks and verify stereochemistry .

Safety and Handling Protocols

Q. What safety measures are critical when handling this compound?

  • PPE : Wear chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to maintain airborne concentrations below exposure limits. Monitor air quality with real-time sensors .
  • Emergency Protocols : Immediate eye rinsing (15+ minutes) and contaminated skin washing are mandatory. Contaminated clothing must be removed and professionally laundered .

Data Presentation and Reproducibility

Q. How should raw data (e.g., NMR, GC-MS) be processed and presented in publications?

  • Include processed data (e.g., integration values, coupling constants) in the main text, with raw spectra in appendices .
  • Report uncertainties (e.g., ±0.01 ppm for NMR shifts) and instrument calibration methods .
  • Provide detailed synthetic protocols (solvent ratios, catalyst loadings) to ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.